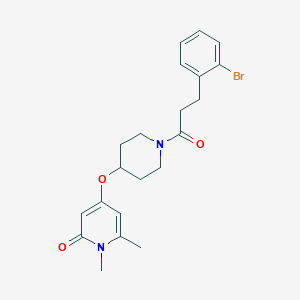
4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H25BrN2O3 and its molecular weight is 433.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22BrN2O4, and it has a molecular weight of approximately 420.297 g/mol. The structure features a bromophenyl group, a piperidine ring, and a dimethylpyridinone moiety, which contribute to its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and pain.
- Enzyme Inhibition : It may inhibit specific enzymes that are critical in metabolic pathways or inflammatory responses.
- Oxidative Stress Modulation : The compound could influence oxidative stress levels by affecting the production of reactive oxygen species (ROS).
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related piperidine derivatives can inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in the inflammatory response .
Antioxidant Properties
The compound may also exhibit antioxidant effects. By modulating oxidative stress pathways, it can potentially reduce cellular damage caused by free radicals. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that similar compounds have cytotoxic effects against certain cancer cell lines. For example, derivatives have shown dose-dependent cytotoxicity in small-cell lung cancer (SCLC) cell lines, indicating potential as an anticancer agent .
Case Studies
- Inflammation Models : In murine models of inflammation, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as IL-6 and TNF-alpha. These studies highlight the potential for therapeutic applications in conditions like arthritis and other inflammatory diseases .
- Cancer Research : In vitro studies on SCLC cells revealed that these compounds could induce apoptosis and cell cycle arrest, suggesting their utility in cancer treatment strategies .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-15-13-18(14-21(26)23(15)2)27-17-9-11-24(12-10-17)20(25)8-7-16-5-3-4-6-19(16)22/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSVZTGLRGQEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













